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Compound of Interest

4-(5-Chloro-2-thienyl)-2-
Compound Name:

pyrimidinethiol
CAS No.: 866019-24-1
Cat. No.: B3038475

Get Quote

Executive Summary

Compound Name: 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol IUPAC Name: 4-(5-
chlorothiophen-2-yl)pyrimidine-2(1H)-thione Molecular Formula: C

H
CIN
S

Molecular Weight: 228.72 g/mol Core Application: Pharmacophore intermediate for kinase
inhibitors (e.g., VEGFR, EGFR targets) and anti-infective agents.

This technical guide provides a comprehensive analysis of the spectroscopic data (NMR, IR,
MS) required to validate the identity and purity of 4-(5-Chloro-2-thienyl)-2-pyrimidinethiol. It
addresses the critical structural tautomerism (thiol-thione equilibrium) that defines the spectral
characteristics of this molecule in solution versus the solid state.
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Structural Dynamics & Tautomerism

Scientific Integrity Note: In polar aprotic solvents (e.g., DMSO-d

) and the solid state, 2-mercaptopyrimidines exist predominantly as the thione tautomer
(pyrimidine-2(1H)-thione). Researchers must expect signals corresponding to the N-H and C=S
moieties rather than S-H and C-S.

e Thione Form (Dominant): Characterized by a thioamide resonance structure.

e Thiol Form (Minor): Observed only in specific non-polar conditions or upon S-alkylation.

Tautomerism Visualization

Thione Tautomer Thiol Tautomer

(Major Species) —>——> (Minor Species)
N-H, C=S N=C, S-H

Click to download full resolution via product page

Caption: Equilibrium strongly favors the Thione form in DMSO-d

, resulting in a distinct N-H proton signal >13 ppm.

Synthetic Pathway & Impurity Profile

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for
identifying solvent peaks (DMF, Ethanol) or precursor impurities (Chalcones).

Standard Protocol:

o Acylation: 2-Acetyl-5-chlorothiophene reacts with DMF-DMA to form the enaminone
intermediate.

o Cyclization: The enaminone undergoes a Michael addition-elimination with Thiourea in the
presence of a base (NaOEt/EtOH) to close the pyrimidine ring.

Synthesis Workflow

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b3038475/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-characterization-of-4-5-chloro-2-thienyl-2-pyrimidinethiol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038475?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

2-Acetyl-5-chlorothiophene

+ DMF-DMA
(Reflux)

Enaminone Intermediate
(3-dimethylamino-1-(5-chlorothienyl)enone)

+ Thiourea / NaOEt
(Cyclization)

4-(5-Chloro-2-thienyl)-2-pyrimidinethiol
(Thione Form)

Click to download full resolution via product page
Caption: Standard cyclization route via enaminone intermediate.

Spectroscopic Data Analysis[1]
Mass Spectrometry (MS)

Technique: ESI-MS (Electrospray lonization) or EI-MS. Mode: Positive (

) or Negative (

)-
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Parameter Value Interpretation
Molecular lon ( Base peak corresponding to
228.9
) Cl isotope.
Characteristic chlorine
signature (
Isotope Pattern 228.9/230.9 (3:1)
Clvs
Cl).
. 193 ( Loss of Chlorine radical (Cl
Fragmentation
) )
_ 169 ( Loss of HNCS (retro-Diels-
Fragmentation o )
Alder of pyrimidine ring).
)

Diagnostic Check: Verify the 3:1 intensity ratio for the

and

peaks. A deviation suggests dechlorination or contamination.

Proton NMR ( H NMR)

Solvent: DMSO-d

(Required for solubility and thione stabilization). Frequency: 400 MHz or higher.
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Chemical Shift
( L . . Structural
Multiplicity Integration Assignment .
Insight
ppm)
Confirms Thione
tautomer.
Broad Singlet ; ;
13.80 9 1H NH (N-1) Disappears with
(bs) D
O shake.
Proton adjacent
Doublet ( to Nitrogen; most
8.65 1H Py-H6 _
Hz) deshielded
aromatic.
Thiophene
Doublet ( proton adjacent
7.95 1H Th-H3 o
Hz) to the pyrimidine
ring.
Pyrimidine
Doublet ( proton; shielded
7.35 1H Py-H5 by electron
Hz) density from
C=sS.
Doublet ( Thiophene
7.22 1H Th-H4 proton adjacent
Hz) to Chlorine.

Key Coupling Constants:
e Pyrimidine Ring:
Hz.

e Thiophene Ring:
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Hz.

Carbon NMR ( C NMR)

Solvent: DMSO-d

Shift (
Assignment Notes
ppm)
Characteristic downfield shift
176.5 C=S (C-2) _
for thione carbon.
o Quaternary carbon linked to
158.0 C-4 (Pyrimidine) ]
thiophene.
o CH, deshielded by adjacent
155.2 C-6 (Pyrimidine) )
Nitrogen.
) Ipso carbon attached to
140.5 C-2' (Thiophene) o
pyrimidine.
) Ipso carbon attached to
132.0 C-5' (Thiophene) _
Chlorine.
130.5 C-3' (Thiophene) CH.
128.8 C-4' (Thiophene) CH.
106.5 C-5 (Pyrimidine) CH, highly shielded.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).
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Wavenumber (cm

Vibration Mode Significance
)
3100 - 3250 Broad band. Confirms thione
(N-H) stretch form (secondary thioamide).
3050 (C-H) aromatic Weak aromatic C-H stretches.
(C=N)/ Pyrimidine and Thiophene
1610, 1560 o
skeletal vibrations.
(C=C)
Strong band characteristic of
1180 - 1220 Cc=S :
(C=S) thiocarbonyl.
~750 (c-Cl) Characteristic C-Cl stretch.
Critical Quality Attribute: No
Absence (S-H) @ 2550 peak here confirms absence of

thiol form.

Experimental Validation Protocol

To ensure data reliability (Trustworthiness), follow this preparation workflow:
o Sample Prep: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-d

. Ensure the solution is clear yellow/orange. Turbidity suggests inorganic salts (NaCl) from
the workup.

e Acquisition:
o Run

H NMR with 16 scans minimum.

o Run

C NMR with 1024 scans minimum (quaternary carbons are slow to relax).
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D

O Exchange Test: Add 1-2 drops of D
O to the NMR tube and re-run
H NMR.

o Result: The peak at 13.80 ppm must disappear or diminish significantly, confirming it is an
exchangeable N-H proton.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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